6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline
Übersicht
Beschreibung
6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline, commonly known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) that has been extensively studied due to its potential therapeutic applications. ET-1 is a potent vasoconstrictor that plays a critical role in various physiological and pathological processes, including hypertension, atherosclerosis, and heart failure. BQ-123 has been shown to selectively block the binding of ET-1 to its receptor, thereby inhibiting its biological effects.
Wirkmechanismus
BQ-123 selectively blocks the binding of 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline to its receptor, endothelin receptor type A (ETA). ETA receptors are expressed in various tissues, including vascular smooth muscle cells, cardiomyocytes, and renal tubular cells. 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline binding to ETA receptors leads to vasoconstriction, oxidative stress, inflammation, and fibrosis. BQ-123 inhibits these pathological effects by blocking 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline binding to ETA receptors.
Biochemical and Physiological Effects:
BQ-123 has been shown to have various biochemical and physiological effects in vitro and in vivo. It reduces blood pressure, improves cardiac function, and attenuates vascular remodeling in animal models of hypertension and heart failure. BQ-123 also improves pulmonary hemodynamics and exercise capacity in patients with PAH. In addition, BQ-123 has been shown to inhibit tumor growth and angiogenesis in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
BQ-123 has several advantages for laboratory experiments. It is a highly selective and potent antagonist of ETA receptors, which allows for specific targeting of 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline signaling pathways. BQ-123 is also stable and easy to synthesize using SPPS method. However, BQ-123 has some limitations, including poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, BQ-123 has a short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
BQ-123 has potential therapeutic applications in various cardiovascular and cancer diseases. Future research should focus on optimizing its pharmacokinetics and bioavailability, as well as investigating its long-term safety and efficacy in clinical trials. In addition, BQ-123 can be used as a tool to investigate the role of 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline signaling pathways in various physiological and pathological processes. Finally, BQ-123 can be used as a lead compound for the development of more potent and selective ETA receptor antagonists with improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
BQ-123 has been extensively studied in both in vitro and in vivo models to investigate its potential therapeutic applications. It has been shown to have beneficial effects in various cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension (PAH). BQ-123 has also been investigated for its potential use in cancer therapy, as 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to promote tumor growth and angiogenesis.
Eigenschaften
IUPAC Name |
(6-bromo-2-pyridin-3-ylquinolin-4-yl)-(4-ethylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O/c1-2-25-8-10-26(11-9-25)21(27)18-13-20(15-4-3-7-23-14-15)24-19-6-5-16(22)12-17(18)19/h3-7,12-14H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTSRJQSONIAPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.